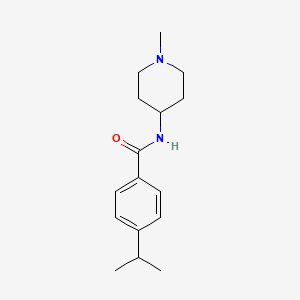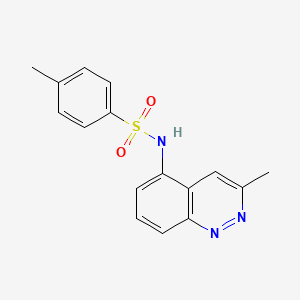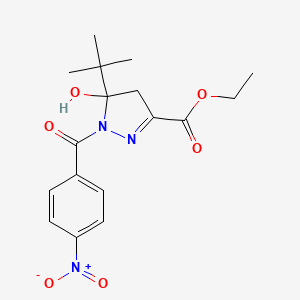
4-isopropyl-N-(1-methyl-4-piperidinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopropyl-N-(1-methyl-4-piperidinyl)benzamide, also known as A-796260, is a potent and selective agonist of the cannabinoid receptor type 2 (CB2). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including inflammation, pain, and cancer.
Wirkmechanismus
4-isopropyl-N-(1-methyl-4-piperidinyl)benzamide acts as a selective agonist of the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues. CB2 activation leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, resulting in reduced inflammation. This compound has also been shown to induce apoptosis in cancer cells by activating CB2 receptors.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in preclinical models of inflammatory bowel disease, multiple sclerosis, and neuropathic pain. This compound has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
4-isopropyl-N-(1-methyl-4-piperidinyl)benzamide has several advantages for lab experiments. It is a potent and selective agonist of the CB2 receptor, making it a valuable tool for studying the role of CB2 in various diseases. However, this compound has some limitations. It is a synthetic compound, which may limit its translational potential. Additionally, the effects of this compound may differ in humans compared to preclinical models.
Zukünftige Richtungen
There are several future directions for 4-isopropyl-N-(1-methyl-4-piperidinyl)benzamide research. One potential direction is to investigate the effects of this compound in combination with other drugs for the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in humans to determine its translational potential. Additionally, further research is needed to understand the long-term effects of this compound on the immune system and peripheral tissues.
Synthesemethoden
4-isopropyl-N-(1-methyl-4-piperidinyl)benzamide can be synthesized using a multi-step process involving several chemical reactions. The synthesis starts with the reaction of 4-chlorobenzonitrile with 2-bromo-1-methyl-4-piperidinol to form 4-chloro-N-(1-methyl-4-piperidinyl)benzamide. This intermediate is then reacted with isopropylmagnesium bromide to form this compound. The final product is purified using column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
4-isopropyl-N-(1-methyl-4-piperidinyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anticancer properties. This compound has been tested in preclinical models of inflammatory bowel disease, multiple sclerosis, neuropathic pain, and cancer, showing promising results.
Eigenschaften
IUPAC Name |
N-(1-methylpiperidin-4-yl)-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-12(2)13-4-6-14(7-5-13)16(19)17-15-8-10-18(3)11-9-15/h4-7,12,15H,8-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUVVRQRHUQQJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B5210575.png)
![1-{2-(4-chlorophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone dihydrochloride](/img/structure/B5210599.png)
![5-(4-biphenylyl)-3-(4-bromophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5210618.png)
![N-[({3-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5210625.png)



![3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5210652.png)
![N-ethyl-N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methyl-2-propen-1-amine](/img/structure/B5210657.png)
![[(2,4-diphenyl-4H-chromen-3-yl)methylene]malononitrile](/img/structure/B5210661.png)

